3-(9H-carbazol-3-yl)propanenitrile 3-(9H-carbazol-3-yl)propanenitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC18098944
InChI: InChI=1S/C15H12N2/c16-9-3-4-11-7-8-15-13(10-11)12-5-1-2-6-14(12)17-15/h1-2,5-8,10,17H,3-4H2
SMILES:
Molecular Formula: C15H12N2
Molecular Weight: 220.27 g/mol

3-(9H-carbazol-3-yl)propanenitrile

CAS No.:

Cat. No.: VC18098944

Molecular Formula: C15H12N2

Molecular Weight: 220.27 g/mol

* For research use only. Not for human or veterinary use.

3-(9H-carbazol-3-yl)propanenitrile -

Specification

Molecular Formula C15H12N2
Molecular Weight 220.27 g/mol
IUPAC Name 3-(9H-carbazol-3-yl)propanenitrile
Standard InChI InChI=1S/C15H12N2/c16-9-3-4-11-7-8-15-13(10-11)12-5-1-2-6-14(12)17-15/h1-2,5-8,10,17H,3-4H2
Standard InChI Key PLTUHWIQDPAIMU-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C3=C(N2)C=CC(=C3)CCC#N

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s structure comprises a carbazole moiety—a fused tricyclic aromatic system with nitrogen at the 9-position—linked to a propanenitrile group (-CH₂CH₂CN). This configuration confers distinct electronic properties:

  • Carbazole Core: The planar, conjugated π-system enables strong electron-donating capabilities and fluorescence .

  • Nitrile Functional Group: Polarizes the molecule, enhancing solubility in polar aprotic solvents (e.g., acetonitrile, DMSO) .

Table 1: Key Structural Parameters

PropertyValueSource
Molecular FormulaC₁₅H₁₂N₂
Molecular Weight220.27 g/mol
InChI KeyInChI=1/C15H12N2/c16-10-5-11-17-14-8-3-1-6-12(14)13-7-2-4-9-15(13)17/h1-4,6-9H,5,11H2
SolubilityInsoluble in water; soluble in DMSO, THF, DMAC

Synthesis and Polymerization

Monomer Synthesis

3-(9H-Carbazol-9-yl)propanenitrile is synthesized via nucleophilic substitution. A representative pathway involves:

  • Alkylation of Carbazole: Reacting carbazole with acrylonitrile or a brominated propanenitrile derivative in the presence of a base (e.g., NaOH) .

  • Purification: Recrystallization from ethanol or column chromatography yields the pure monomer .

Electropolymerization

The compound serves as a precursor for conductive polymers. Electrochemical polymerization on platinum or ITO electrodes in acetonitrile/TBABF₄ yields poly(3-(9H-carbazol-9-yl)propanenitrile) with the following properties :

  • Conductivity: 4.3 × 10⁻² S/cm (four-point probe measurement).

  • Film Morphology: Dense, granular structures observed via SEM, indicative of high surface area.

Table 2: Electrochemical Polymerization Conditions

ParameterValueSource
Monomer Concentration25 mM
Electrolyte0.1 M TBABF₄ in ACN
Scan Rate250 mV/s
Oxidation Potential (Epa)1.38 V vs. SCE

Spectroscopic and Electrochromic Properties

UV-Vis and Fluorescence

  • Neutral State: Absorption maxima at 350 nm (π→π* transition) and weak fluorescence at 410 nm .

  • Oxidized State: Broad absorption from 600–800 nm, correlating with a green-colored film .

FTIR and NMR Analysis

  • FTIR: Peaks at 2220 cm⁻¹ (C≡N stretch), 1605 cm⁻¹ (aromatic C=C), and 1350 cm⁻¹ (C-N stretch) .

  • ¹H NMR: Aromatic protons resonate at δ 7.1–8.6 ppm; propanenitrile chain protons appear as triplets at δ 2.8–3.2 ppm .

Applications in Materials Science

Organic Electronics

  • Light-Emitting Diodes (OLEDs): The carbazole core’s fluorescence and hole-transport properties enable use in emissive layers .

  • Electrochromic Devices: Reversible color change (transparent ↔ green) suits smart windows and displays .

Sensors and Catalysis

  • CN⁻ Detection: The nitrile group’s reactivity with anions facilitates chemosensor designs .

  • Photocatalysis: Acts as a photosensitizer in visible-light-driven reactions due to its extended conjugation .

Challenges and Future Directions

  • Synthetic Scalability: Current routes yield moderate purity (≥95%); optimizing catalytic systems could improve efficiency .

  • Stability: Long-term oxidative stability of polymers remains unverified, necessitating accelerated aging studies.

  • Toxicity: Limited ecotoxicological data require comprehensive risk assessments for industrial adoption.

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